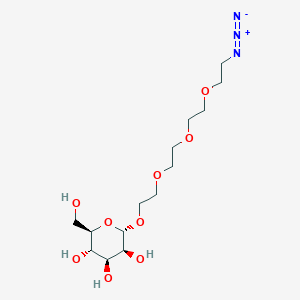

Azido-PEG4-alpha-D-mannose

Description

Properties

IUPAC Name |

(2S,3S,4S,5S,6R)-2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O9/c15-17-16-1-2-22-3-4-23-5-6-24-7-8-25-14-13(21)12(20)11(19)10(9-18)26-14/h10-14,18-21H,1-9H2/t10-,11-,12+,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCOHNWPGBTGTQ-DGTMBMJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(COCCOCCOCCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG4-alpha-D-mannose: A Versatile Tool in Bioconjugation and Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Azido-PEG4-alpha-D-mannose. This heterobifunctional molecule has emerged as a critical reagent in the fields of chemical biology, drug development, and glycobiology, primarily owing to its ability to participate in bioorthogonal "click chemistry" reactions while enabling targeted delivery to specific cell types.

Core Chemical Identity and Properties

This compound is a molecule that strategically combines three key functional components: an azide (B81097) group for chemical ligation, a tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and an alpha-D-mannose moiety for biological targeting.

Chemical Structure

The structural formula of this compound is C₁₄H₂₇N₃O₉. Its key features include:

-

α-D-mannose: A stereoisomer of glucose that can be recognized by mannose receptors, which are overexpressed on the surface of various cell types, including macrophages and dendritic cells. This characteristic is leveraged for targeted drug delivery.[1]

-

PEG4 Spacer: A short polyethylene (B3416737) glycol chain that increases the hydrophilicity of the molecule, improving its solubility in aqueous buffers commonly used in biological experiments.[2] The spacer also provides flexibility and reduces steric hindrance, facilitating more efficient conjugation to other molecules.[2]

-

Azide Group (-N₃): A functional group that is highly reactive in bioorthogonal click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] These reactions are known for their high efficiency, specificity, and biocompatibility.

Physicochemical Properties

A summary of the known quantitative and qualitative properties of this compound is presented in the table below. While specific experimental values for properties like melting point, boiling point, and density are not widely reported in publicly available literature, the provided data is based on information from various chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₇N₃O₉ | [2][5][6][7] |

| Molecular Weight | 381.38 g/mol | [2] |

| Appearance | White amorphous solid | [8] |

| Purity | Typically ≥95% - ≥98% | [5][7] |

| Solubility | Soluble in Water and DMSO | [8] |

| Storage Conditions | -20°C, protected from light, under an inert gas | [8] |

Applications in Research and Development

The unique trifunctional nature of this compound makes it a valuable tool in a variety of research and development applications, particularly in the realm of bioconjugation and targeted therapeutics.

Bioconjugation via Click Chemistry

The azide group is the cornerstone of this molecule's utility in bioconjugation. It allows for the covalent attachment of this compound to molecules containing a compatible alkyne group through click chemistry. This enables the "mannosylation" of a wide range of substrates, including:

-

Proteins and Peptides: For studying protein-carbohydrate interactions or for targeted delivery.

-

Lipids and Nanoparticles: To create targeted drug delivery vehicles.[2]

-

Small Molecule Drugs: To improve their targeting and cellular uptake.

-

Fluorescent Dyes and Probes: For imaging and tracking studies.

The two primary types of click chemistry reactions involving the azide group are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to join the azide with a terminal alkyne, forming a stable triazole linkage.[3]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) which reacts readily with the azide.[3][4] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.

Targeted Drug Delivery

The mannose moiety of this compound serves as a homing device for targeted drug delivery.[1] Mannose receptors are present on the surface of antigen-presenting cells like macrophages and dendritic cells, making this an attractive strategy for:

-

Vaccine Development: Delivering antigens to immune cells to enhance the immune response.[2]

-

Immunotherapy: Targeting immunomodulatory agents to the tumor microenvironment.

-

Anti-inflammatory Therapies: Delivering drugs to macrophages involved in inflammatory processes.

The general workflow for creating a targeted nanoparticle drug delivery system using this compound is depicted below.

Experimental Protocols

While specific protocols can vary based on the substrate and desired outcome, the following provides a general methodology for the bioconjugation of a DBCO-functionalized molecule with this compound via a SPAAC reaction.

General Protocol for SPAAC Conjugation

Materials:

-

DBCO-functionalized molecule (e.g., protein, nanoparticle) in a suitable buffer (e.g., PBS, pH 7.4).

-

This compound.

-

Anhydrous, high-quality Dimethyl Sulfoxide (DMSO).

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

Size-Exclusion Chromatography (SEC) column for purification.

-

Centrifugal filter device for concentration.

Procedure:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Reaction Setup:

-

In a microcentrifuge tube, add the solution of the DBCO-functionalized molecule.

-

Slowly add a 5-10 molar excess of the this compound stock solution to the DBCO-molecule solution while gently vortexing. The final concentration of DMSO should ideally not exceed 10% (v/v) to prevent denaturation of proteins.

-

-

Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle end-over-end mixing. For more sensitive molecules, the incubation can be performed at 4°C for a longer duration (e.g., 12-24 hours).

-

Purification:

-

Remove the excess, unreacted this compound and other small molecules using a size-exclusion chromatography (SEC) column appropriate for the size of the conjugated product.

-

The mobile phase should typically be PBS, pH 7.4.

-

Monitor the elution profile by UV absorbance at 280 nm (for proteins) or another suitable wavelength depending on the molecule.

-

Collect the fractions corresponding to the conjugated product.

-

-

Concentration: Concentrate the purified conjugate using a centrifugal filter device with an appropriate molecular weight cutoff.

-

Characterization: Confirm the successful conjugation and determine the efficiency using techniques such as:

-

Mass Spectrometry (MS): To observe an increase in mass corresponding to the addition of the this compound moiety.

-

SDS-PAGE: For protein conjugates, a shift in the band to a higher molecular weight can be observed.

-

HPLC: To assess the purity of the final conjugate.

-

Conclusion

This compound is a powerful and versatile chemical tool for researchers in drug development, chemical biology, and materials science. Its combination of a bioorthogonal azide handle, a biocompatible PEG spacer, and a cell-targeting mannose residue provides a streamlined approach for the creation of sophisticated bioconjugates and targeted therapeutic agents. The straightforward and efficient nature of click chemistry, particularly the copper-free SPAAC reaction, makes this molecule an invaluable asset for developing the next generation of precision medicines and advanced biological probes.

References

- 1. Mannose Directed Nanoparticle Delivery Systems Enhancing Targeted Cancer Treatment: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. This compound [myskinrecipes.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glycomindsynth.com [glycomindsynth.com]

- 6. This compound, 1632372-86-1 | BroadPharm [broadpharm.com]

- 7. biocompare.com [biocompare.com]

- 8. Azido-PEG4-Trimannose [baseclick.eu]

Technical Guide: Synthesis and Purification of Azido-PEG4-α-D-mannose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical synthesis and purification of Azido-PEG4-α-D-mannose, a heterobifunctional molecule of significant interest in bioconjugation, drug delivery, and glycobiology research. The molecule incorporates a mannose moiety for targeting specific cell surface receptors, an azide (B81097) group for bioorthogonal "click" chemistry, and a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance.

Overview of the Synthetic Strategy

The synthesis of Azido-PEG4-α-D-mannose is a multi-step process that involves the strategic protection of a mannose derivative, followed by a glycosylation reaction with an azido-functionalized PEG linker, and subsequent deprotection. The key challenge lies in controlling the stereochemistry at the anomeric center to selectively obtain the α-anomer. The general workflow is depicted below.

Caption: General workflow for the synthesis of Azido-PEG4-α-D-mannose.

Experimental Protocols

The following protocols are based on established methods in carbohydrate chemistry, particularly the Koenigs-Knorr reaction and related glycosylation techniques.

Materials and Reagents

| Reagent | Supplier | Purity |

| D-Mannose | Sigma-Aldrich | ≥99% |

| Acetic Anhydride (B1165640) | Fisher Scientific | ≥98% |

| Pyridine (B92270) | Acros Organics | ≥99.5% |

| Hydrogen Bromide (33 wt% in Acetic Acid) | Sigma-Aldrich | |

| 11-Azido-3,6,9-trioxaundecan-1-ol (Azido-PEG4-OH) | BroadPharm | ≥95% |

| Silver(I) Trifluoromethanesulfonate (B1224126) (AgOTf) | Strem Chemicals | ≥99% |

| Dichloromethane (B109758) (DCM), Anhydrous | EMD Millipore | ≥99.8% |

| Methanol (B129727) (MeOH), Anhydrous | J.T. Baker | ≥99.8% |

| Sodium Methoxide (B1231860) (0.5 M in MeOH) | Acros Organics | |

| Silica (B1680970) Gel (230-400 mesh) | SiliCycle Inc. | |

| Ethyl Acetate (EtOAc) | Fisher Scientific | HPLC Grade |

| Hexanes | Fisher Scientific | HPLC Grade |

Step 1: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Bromide (Acetobromomannose)

This procedure involves the peracetylation of D-mannose followed by anomeric bromination.

Protocol:

-

Peracetylation: D-mannose (10 g, 55.5 mmol) is dissolved in pyridine (50 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath. Acetic anhydride (50 mL, 530 mmol) is added dropwise over 30 minutes. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction mixture is then poured into ice water (500 mL) and extracted with dichloromethane (3 x 100 mL). The combined organic layers are washed with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield penta-O-acetyl-α/β-D-mannopyranose as a syrup.

-

Anomeric Bromination: The crude penta-O-acetyl-α/β-D-mannopyranose is dissolved in dichloromethane (50 mL). Hydrogen bromide (33 wt% in acetic acid, 30 mL) is added, and the mixture is stirred at room temperature for 2 hours. The reaction mixture is then diluted with dichloromethane (100 mL) and washed with ice-cold water (2 x 100 mL) and saturated NaHCO₃ solution (2 x 100 mL) until the aqueous layer is neutral. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide as a crude product, which is used in the next step without further purification.

Step 2: Glycosylation of Azido-PEG4-OH with Acetobromomannose

This step utilizes a modified Koenigs-Knorr reaction to form the α-glycosidic linkage. The use of a non-participating solvent like dichloromethane and a suitable promoter favors the formation of the α-anomer.

Caption: Key components of the glycosylation reaction.

Protocol:

-

A solution of 11-azido-3,6,9-trioxaundecan-1-ol (Azido-PEG4-OH) (1.2 equivalents) and silver(I) trifluoromethanesulfonate (AgOTf) (1.5 equivalents) in anhydrous dichloromethane (50 mL) is prepared in a flame-dried, three-neck round-bottom flask under an argon atmosphere. The mixture is stirred in the dark and cooled to -20 °C.

-

A solution of the crude 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide (1 equivalent) in anhydrous dichloromethane (20 mL) is added dropwise to the cooled mixture over 30 minutes.

-

The reaction is stirred at -20 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexanes and ethyl acetate).

-

Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the silver salts. The filtrate is washed with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to give the crude protected product.

Step 3: Deprotection of the Acetyl Groups

The acetyl protecting groups are removed under basic conditions using the Zemplén deacetylation method.

Protocol:

-

The crude protected Azido-PEG4-α-D-mannose is dissolved in anhydrous methanol (50 mL).

-

A catalytic amount of 0.5 M sodium methoxide in methanol (e.g., 1 mL) is added, and the reaction is stirred at room temperature.

-

The reaction is monitored by TLC for the disappearance of the starting material. This typically takes 2-4 hours.

-

Once the reaction is complete, the solution is neutralized to pH 7 by the addition of Amberlite® IR120 H⁺ resin.

-

The resin is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the crude Azido-PEG4-α-D-mannose.

Purification

The final purification of Azido-PEG4-α-D-mannose is typically achieved by silica gel column chromatography.

Protocol:

-

A silica gel column is packed using a slurry of silica gel in the chosen eluent system.

-

The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.

-

The column is eluted with a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing to 10% MeOH in DCM).

-

Fractions are collected and analyzed by TLC.

-

Fractions containing the pure product are combined and concentrated under reduced pressure to yield Azido-PEG4-α-D-mannose as a clear oil or a white solid.

Characterization Data (Expected)

The structure and purity of the final compound should be confirmed by various analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the anomeric proton of the α-mannoside (typically a doublet around 4.8-5.0 ppm with a small J-coupling of ~1-2 Hz), protons of the mannose ring, the PEG linker, and the methylene (B1212753) group adjacent to the azide group. |

| ¹³C NMR | Signals for the anomeric carbon (around 98-102 ppm for the α-anomer), other carbons of the mannose ring, the carbons of the PEG chain, and the carbon bearing the azide group. |

| Mass Spectrometry (ESI-MS) | The calculated mass for C₁₄H₂₇N₃O₉ is 381.18 g/mol . The ESI-MS spectrum should show a peak corresponding to [M+Na]⁺ at m/z 404.17 or [M+H]⁺ at m/z 382.19. |

| Purity (HPLC) | >95% |

Applications in Signaling Pathways and Experimental Workflows

Azido-PEG4-α-D-mannose is a versatile tool for probing biological systems. For instance, it can be used to label cell surface glycoproteins via metabolic engineering, followed by click chemistry with a fluorescent alkyne probe for visualization.

Caption: Workflow for cell surface glycan labeling.

This molecule can also be conjugated to drugs or imaging agents to target mannose receptors, which are overexpressed on certain immune cells like macrophages and dendritic cells, as well as on some cancer cells. This targeting strategy can enhance the efficacy and reduce the off-target toxicity of therapeutic agents.

An In-depth Technical Guide to the Cellular Mechanism of Action of Azido-PEG4-alpha-D-mannose

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide details the mechanism of action, experimental protocols, and key quantitative parameters for the use of Azido-PEG4-alpha-D-mannose in cellular research. This compound is a powerful tool for metabolic glycoengineering, enabling the introduction of a bioorthogonal azide (B81097) group into the cellular glycome. This allows for subsequent covalent modification with a variety of probes for visualization, tracking, and targeted drug delivery applications. The core of its mechanism lies in its three key components: the alpha-D-mannose moiety for cellular uptake and metabolic incorporation, the azide group as a bioorthogonal chemical handle, and the Polyethylene Glycol (PEG) linker that enhances solubility and bioavailability. This guide provides detailed protocols for metabolic labeling and subsequent click chemistry reactions, summarizes relevant quantitative data from analogous azido-sugars, and presents visual workflows and pathway diagrams to facilitate a comprehensive understanding of its application.

Core Mechanism of Action

The cellular mechanism of this compound can be dissected into three distinct phases: cellular uptake and metabolic processing, incorporation into glycoproteins, and bioorthogonal reaction via click chemistry.

2.1 Cellular Uptake and Metabolic Conversion:

This compound is designed to hijack the natural sialic acid biosynthetic pathway. The alpha-D-mannose component of the molecule facilitates its entry into the cell, likely through glucose transporters. Once inside the cytoplasm, the mannose analog is processed by the cellular machinery. It is anticipated to be converted into its corresponding N-azidoacetylmannosamine (ManNAz) derivative, which then enters the sialic acid biosynthesis pathway. This ultimately leads to the formation of an azido-modified sialic acid, CMP-Sia5NAz.

2.2 Incorporation into Glycans:

The azido-modified sialic acid, CMP-Sia5NAz, is then utilized by sialyltransferases in the Golgi apparatus as a substrate for the glycosylation of proteins and lipids. This results in the presentation of azido-sugars on the terminal positions of N-glycans, O-glycans, and glycolipids on the cell surface and on secreted glycoproteins. The presence of the azide group on the cell surface serves as a chemical handle, enabling researchers to selectively tag and study these glycoconjugates.

2.3 Bioorthogonal Ligation via Click Chemistry:

The azide group is bioorthogonal, meaning it does not react with any naturally occurring functional groups within the cellular environment. This allows for a highly specific chemical ligation with a probe molecule containing a complementary bioorthogonal handle. Two primary click chemistry reactions are employed for this purpose:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to covalently link the azide-modified glycan to a terminal alkyne-containing probe. It is a highly efficient and versatile reaction.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide. SPAAC is particularly advantageous for live-cell imaging and in vivo applications due to the absence of a cytotoxic copper catalyst.[1]

The successful incorporation of this compound and subsequent click chemistry reaction allows for the attachment of a wide range of reporter molecules, including fluorophores for imaging, biotin (B1667282) for affinity purification, or therapeutic agents for targeted drug delivery.[2]

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the literature, data from analogous azido-sugars, primarily N-azidoacetylmannosamine (Ac4ManNAz), can provide a valuable baseline for experimental design. It is crucial to note that the PEG4 linker may influence the optimal concentrations and incubation times, and therefore, empirical optimization for each cell type and experimental setup is highly recommended.

| Parameter | Cell Type | Compound | Concentration Range | Incubation Time | Outcome | Citation |

| Labeling Efficiency | HepG2 | ManAz | 10 µM - 5 mM | 1 - 120 h | Labeling was time- and concentration-dependent, plateauing after 72 h. | [3] |

| Optimal Concentration | A549 | Ac4ManNAz | 10 µM - 50 µM | 3 days | 10 µM was found to be optimal for labeling with minimal physiological perturbation. | [4] |

| Physiological Effects | A549 | Ac4ManNAz | 50 µM | 3 days | Decreased cell proliferation, migration, and invasion ability. | [4] |

| Labeling Kinetics | HepG2 | ManAz | 50 µM | 72 h | Approached saturation of azido-expression. | [3] |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in metabolic glycoengineering and subsequent detection.

4.1 Protocol 1: Metabolic Labeling of Cells

This protocol describes the incubation of cells with this compound to achieve metabolic incorporation of the azido-sugar into the cellular glycans.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

Sterile DMSO (for stock solution)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare a stock solution of this compound (e.g., 10-50 mM) in sterile DMSO. Store at -20°C.

-

Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).

-

Prepare the labeling medium by diluting the this compound stock solution into pre-warmed complete cell culture medium to the desired final concentration (a starting range of 10-50 µM is recommended for optimization).

-

Remove the existing medium from the cells and wash once with sterile PBS.

-

Add the labeling medium to the cells.

-

Incubate the cells for 1-3 days under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time should be determined empirically.

-

Proceed to the click chemistry reaction or harvest the cells for downstream analysis.

4.2 Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Live Cells

This protocol details the labeling of azide-modified cells with an alkyne-containing probe using a copper-catalyzed click reaction.

Materials:

-

Metabolically labeled cells (from Protocol 4.1)

-

Alkyne-probe (e.g., alkyne-fluorophore, alkyne-biotin)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate (B8700270)

-

PBS

Procedure:

-

Prepare stock solutions:

-

Alkyne-probe (e.g., 10 mM in DMSO)

-

CuSO4 (e.g., 50 mM in water)

-

THPTA (e.g., 250 mM in water)

-

Sodium ascorbate (e.g., 500 mM in water, prepare fresh)

-

-

Wash the metabolically labeled cells twice with cold PBS.

-

Prepare the click reaction cocktail on ice. For a final volume of 1 mL, add the components in the following order, vortexing gently after each addition:

-

PBS to the final volume

-

Alkyne-probe (e.g., final concentration 10-100 µM)

-

CuSO4 (e.g., final concentration 100 µM)

-

THPTA (e.g., final concentration 500 µM)

-

Sodium ascorbate (e.g., final concentration 5 mM)

-

-

Add the click reaction cocktail to the cells and incubate for 5-30 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS to remove unreacted reagents.

-

Proceed with imaging or downstream analysis.

4.3 Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells

This protocol describes the copper-free labeling of azide-modified cells with a cyclooctyne-containing probe.

Materials:

-

Metabolically labeled cells (from Protocol 4.1)

-

Cyclooctyne-probe (e.g., DBCO-fluorophore, DBCO-biotin)

-

PBS

Procedure:

-

Prepare a stock solution of the cyclooctyne-probe (e.g., 10 mM in DMSO).

-

Wash the metabolically labeled cells twice with cold PBS.

-

Prepare the labeling solution by diluting the cyclooctyne-probe stock solution in pre-warmed cell culture medium or PBS to the desired final concentration (a starting range of 10-50 µM is recommended).

-

Add the labeling solution to the cells.

-

Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

Wash the cells three times with PBS to remove the unreacted probe.

-

Proceed with imaging or downstream analysis.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the mechanism of action of this compound.

Caption: Metabolic pathway of this compound in a cell.

Caption: Experimental workflow for metabolic labeling and detection.

Caption: Comparison of CuAAC and SPAAC click chemistry reactions.

References

- 1. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Azido-Galactose Outperforms Azido-Mannose for Metabolic Labeling and Targeting of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]

The Strategic Advantage of the PEG4 Linker in Azido-PEG4-α-D-mannose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-α-D-mannose is a heterobifunctional molecule that has emerged as a powerful tool in bioconjugation, chemical biology, and targeted drug delivery. Its unique architecture, comprising a bioorthogonal azide (B81097) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a mannose moiety for specific biological targeting, allows for the precise modification of biomolecules. This technical guide delves into the critical role of the PEG4 linker in enhancing the functionality and efficacy of this versatile reagent. The strategic incorporation of the PEG4 spacer addresses several key challenges in bioconjugation, including solubility, steric hindrance, and overall conjugate stability, thereby expanding its utility in a wide range of biomedical applications.

Core Functions of the Molecular Components

The functionality of Azido-PEG4-α-D-mannose is derived from its three distinct components:

-

α-D-mannose: This terminal sugar moiety serves as a targeting ligand for the mannose receptor (CD206), a C-type lectin receptor predominantly expressed on the surface of macrophages, dendritic cells, and certain endothelial cells.[1][2] This specific interaction facilitates the targeted delivery of conjugated molecules to these cell types, which are key players in various physiological and pathological processes, including immune responses and tumorigenesis.

-

Azide Group (-N₃): The azide group is a bioorthogonal chemical handle that enables covalent conjugation to alkyne-containing molecules via "click chemistry".[3][4] This includes the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the metal-free strain-promoted azide-alkyne cycloaddition (SPAAC), offering rapid, specific, and high-yield ligation under mild, biocompatible conditions.[3][4]

-

PEG4 Linker: The tetraethylene glycol spacer is not merely a passive connector but an active contributor to the molecule's favorable properties. Its primary roles are to enhance aqueous solubility and to provide spatial separation between the mannose targeting group and the conjugated biomolecule, thereby reducing steric hindrance.[4][5]

The Pivotal Role of the PEG4 Linker

The inclusion of the PEG4 linker in the Azido-PEG4-α-D-mannose structure provides several significant advantages that enhance its performance in bioconjugation and drug delivery applications.

Enhanced Aqueous Solubility

Many biomolecules and therapeutic agents are hydrophobic, leading to challenges in their formulation and delivery in aqueous physiological environments. The hydrophilic nature of the polyethylene (B3416737) glycol chain significantly improves the water solubility of the entire conjugate.[5][6][7] This enhanced solubility prevents aggregation and precipitation, ensuring that the conjugate remains in solution and accessible for biological interactions.

Reduction of Steric Hindrance

The PEG4 linker acts as a flexible spacer, physically separating the conjugated biomolecule from the mannose targeting ligand.[4][5] This separation is crucial for minimizing steric clashes that could otherwise impede the interaction of the mannose moiety with its receptor or interfere with the biological activity of the conjugated molecule.[8] Studies have shown that PEGylated glycoconjugates can achieve stronger adhesion inhibition compared to their non-PEGylated counterparts, suggesting that the steric shielding provided by the PEG chains can be advantageous in blocking biological interactions.[9]

Improved Pharmacokinetics and Biocompatibility

PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules. The hydrophilic PEG chain can create a hydration shell around the conjugate, which can mask it from the immune system and reduce enzymatic degradation, leading to a longer circulation half-life.[10] While the short PEG4 chain in Azido-PEG4-α-D-mannose may have a modest effect on circulation time compared to larger PEGs, it contributes to the overall biocompatibility and reduces the potential for immunogenic responses.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₇N₃O₉ | [4][11] |

| Molecular Weight | 381.38 g/mol | [4] |

| CAS Number | 1632372-86-1 | [4][11] |

| Purity | ≥95% - 98% | [4][11][12] |

| Appearance | White amorphous solid | [5] |

| Solubility | Soluble in H₂O and DMSO | [5] |

| Storage | -20°C, sealed, dry | [4][11] |

Experimental Protocols

The following are generalized protocols for the use and synthesis of Azido-PEG4-α-D-mannose. Researchers should optimize these protocols for their specific applications.

Synthesis of Azido-PEG4-α-D-mannose

This protocol is adapted from a similar synthesis of α-D-mannose PEG3-azide and provides a general framework for the synthesis of Azido-PEG4-α-D-mannose.[13]

Materials:

-

α-D-Mannose

-

Anhydrous Pyridine (B92270)

-

Acetic Anhydride (B1165640)

-

Hydrogen Bromide in Acetic Acid

-

Azido-PEG4-alcohol

-

Mercury(II) Cyanide

-

Anhydrous Dichloromethane (DCM)

-

Sodium Methoxide (B1231860) in Methanol (B129727)

-

Silica (B1680970) Gel for column chromatography

Procedure:

-

Acetylation of α-D-Mannose: Dissolve α-D-mannose in anhydrous pyridine and cool in an ice bath. Add acetic anhydride dropwise and stir overnight at room temperature. Quench the reaction with ice water and extract the product with DCM. Wash the organic layer with HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to obtain peracetylated mannose.

-

Bromination: Dissolve the peracetylated mannose in a minimal amount of DCM and add hydrogen bromide in acetic acid. Stir at room temperature for 2 hours. Dilute with DCM and wash with ice water and saturated NaHCO₃. Dry over Na₂SO₄, filter, and concentrate to yield the glycosyl bromide.

-

Glycosylation: Dissolve the glycosyl bromide and Azido-PEG4-alcohol in anhydrous DCM. Add mercury(II) cyanide and stir at room temperature under an inert atmosphere until the reaction is complete (monitor by TLC). Filter the reaction mixture and concentrate. Purify the crude product by silica gel column chromatography to obtain the acetylated Azido-PEG4-α-D-mannose.

-

Deacetylation: Dissolve the acetylated product in methanol and add a catalytic amount of sodium methoxide in methanol. Stir at room temperature until deacetylation is complete (monitor by TLC). Neutralize with an acidic resin, filter, and concentrate to yield the final product, Azido-PEG4-α-D-mannose.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Azido-PEG4-α-D-mannose

-

Alkyne-functionalized biomolecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to stabilize Cu(I))

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Dissolve the alkyne-functionalized biomolecule in the reaction buffer.

-

Add Azido-PEG4-α-D-mannose to the solution (typically a 1.5 to 5-fold molar excess over the alkyne).

-

If using, add the TBTA ligand to the reaction mixture.

-

Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.

-

Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1-4 hours, or until completion.

-

Purify the resulting glycoconjugate using an appropriate method (e.g., dialysis, size-exclusion chromatography, or affinity chromatography).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

-

Azido-PEG4-α-D-mannose

-

Cyclooctyne-functionalized biomolecule (e.g., containing DBCO or BCN)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Dissolve the cyclooctyne-functionalized biomolecule in the reaction buffer.

-

Add Azido-PEG4-α-D-mannose to the solution (typically a 1.5 to 5-fold molar excess over the cyclooctyne).

-

Incubate the reaction at room temperature or 37°C for 2-24 hours. The reaction time will depend on the specific cyclooctyne (B158145) used.

-

Purify the resulting glycoconjugate using an appropriate method.

Visualizations

Caption: General workflow for the synthesis and bioconjugation of Azido-PEG4-α-D-mannose.

Caption: Targeted delivery of a mannose-PEG4 conjugate to a mannose receptor-expressing cell.

Conclusion

The PEG4 linker in Azido-PEG4-α-D-mannose is a critical component that significantly enhances the utility of this bioconjugation reagent. By improving aqueous solubility and minimizing steric hindrance, the PEG4 spacer facilitates more efficient and reliable conjugation reactions and improves the properties of the resulting glycoconjugates. These advantages, combined with the specific targeting of the mannose moiety and the versatility of the azide group for click chemistry, make Azido-PEG4-α-D-mannose an invaluable tool for researchers and professionals in drug development and chemical biology. The continued exploration of such well-designed molecular tools will undoubtedly pave the way for advancements in targeted therapeutics, diagnostics, and our fundamental understanding of biological systems.

References

- 1. Mannose Ligands for Mannose Receptor Targeting [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Azido-PEG4-alpha-D-mannose [myskinrecipes.com]

- 5. Azido-PEG4-Trimannose [baseclick.eu]

- 6. purepeg.com [purepeg.com]

- 7. purepeg.com [purepeg.com]

- 8. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of PEGylation on Receptor Anchoring and Steric Shielding at Interfaces: An Adhesion and Surface Plasmon Resonance Study with Precision Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, 1632372-86-1 | BroadPharm [broadpharm.com]

- 12. glycomindsynth.com [glycomindsynth.com]

- 13. researchgate.net [researchgate.net]

Unveiling the Glycan Landscape: A Technical Guide to Azido-PEG4-alpha-D-mannose in Glycobiology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation, the enzymatic attachment of sugar moieties (glycans) to proteins and lipids, is a fundamental post-translational modification that plays a critical role in a vast array of biological processes. The intricate and dynamic nature of the glycome presents a significant challenge to its study. Metabolic glycan labeling, a powerful technique that introduces bioorthogonal chemical reporters into cellular glycans, has emerged as a cornerstone of modern glycobiology. This technical guide provides an in-depth exploration of Azido-PEG4-alpha-D-mannose, a versatile chemical tool for the metabolic labeling and subsequent analysis of mannosylated glycoconjugates.

This compound is a synthetic monosaccharide analog of D-mannose. It features an azide (B81097) (-N3) group, a bioorthogonal chemical handle, attached via a tetraethylene glycol (PEG4) spacer. This unique structure offers several advantages for glycobiology research:

-

Metabolic Incorporation: The mannose moiety is recognized by the cellular machinery and incorporated into the N-linked glycosylation pathway, leading to the display of the azide group on cell surface and intracellular glycoproteins.

-

Bioorthogonal Reactivity: The azide group is chemically inert within the biological environment but can be specifically and efficiently reacted with a complementary alkyne- or cyclooctyne-containing probe through "click chemistry."[1]

-

Enhanced Properties: The hydrophilic PEG4 spacer improves the solubility of the molecule and reduces steric hindrance, facilitating efficient enzymatic processing and subsequent chemical ligation.[1]

This guide will detail the applications, experimental protocols, and data interpretation associated with the use of this compound, empowering researchers to effectively harness this tool for their studies in fundamental biology and drug development.

Core Principles and Applications

The utility of this compound lies in a two-step process: metabolic labeling followed by bioorthogonal ligation.

-

Metabolic Labeling: Cells are cultured in the presence of this compound. The cellular machinery metabolizes this analog and incorporates it into newly synthesized glycans in place of natural mannose.

-

Bioorthogonal Ligation (Click Chemistry): The azide-modified glycans can then be covalently tagged with a variety of probes containing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO or BCN). This reaction, known as click chemistry, is highly specific, efficient, and occurs under biocompatible conditions.[2] The two main types of click chemistry used are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

This versatile approach enables a wide range of applications in glycobiology:

-

Glycan Visualization: Ligation with fluorescently-labeled alkynes allows for the imaging of glycan localization and dynamics within cells and tissues using fluorescence microscopy.[3]

-

Glycoproteomic Analysis: Attachment of a biotin-alkyne probe facilitates the enrichment of labeled glycoproteins from complex cellular lysates using streptavidin affinity chromatography. The enriched glycoproteins can then be identified and quantified by mass spectrometry.[4]

-

Targeted Drug Delivery: The mannose moiety can be used to target cells expressing mannose receptors, such as macrophages and dendritic cells, for the delivery of therapeutic agents.[2][5]

-

Vaccine and Immunotherapy Development: The ability to modify cell surface glycans can be exploited to modulate immune responses and develop novel vaccine strategies.[1]

Quantitative Data Summary

The efficiency of metabolic labeling and its potential impact on cellular physiology are critical considerations. The following tables summarize key quantitative parameters derived from studies using azido-mannose analogs. While specific data for this compound is limited, the provided data for the closely related N-azidoacetylmannosamine (ManNAz) and its peracetylated form (Ac4ManNAz) offer valuable guidance for experimental design.

Table 1: Recommended Concentration Ranges for Metabolic Labeling with Azido-Mannose Analogs

| Azido-Sugar Analog | Cell Type | Recommended Concentration (µM) | Incubation Time (days) | Notes |

| Ac4ManNAz | A549 cells | 10 | 3 | Optimal concentration for sufficient labeling with minimal impact on cell physiology.[6] |

| Ac4ManNAz | A549 cells | 20-50 | 3 | Higher concentrations can lead to decreased cell proliferation, migration, and invasion.[6] |

| ManNAz | HepG2 cells | 50 | 3 | Showed a slower metabolic labeling rate compared to GalAz at this concentration.[7] |

| ManNAz | HepG2 cells | 200 | 3 | Effective labeling, with azido (B1232118) expression approaching a plateau after 72 hours.[7] |

| Ac4ManNAz | Various | 40-50 | Not specified | Often recommended in manufacturer's protocols for high labeling efficiency, but potential for cellular effects should be considered.[6] |

Table 2: Impact of Azido-Sugar Concentration on Cellular Functions

| Azido-Sugar Analog | Concentration (µM) | Cell Type | Observed Effect |

| Ac4ManNAz | 20 | A549 | Rapid reduction in invasion ability.[6] |

| Ac4ManNAz | 50 | A549 | Decreased proliferation, migration, and invasion ability. Reduction in glycolytic flux and mitochondrial function.[6] |

| Ac4ManNAz | >50 | Not specified | Potential for cytotoxicity.[6] |

Experimental Protocols

The following protocols provide a general framework for using this compound in glycobiology research. Optimization for specific cell types and experimental goals is recommended.

Protocol 1: Metabolic Labeling of Cultured Cells

-

Cell Culture: Plate cells in a suitable culture vessel and allow them to adhere and enter logarithmic growth phase.

-

Preparation of this compound Stock Solution: Dissolve this compound in a sterile, biocompatible solvent such as DMSO or sterile phosphate-buffered saline (PBS) to create a concentrated stock solution (e.g., 10-50 mM). Store the stock solution at -20°C or -80°C for long-term storage.[2]

-

Metabolic Labeling: Add the this compound stock solution to the cell culture medium to achieve the desired final concentration (typically in the range of 10-50 µM). A vehicle-only control (e.g., DMSO) should be included.

-

Incubation: Incubate the cells for 1-3 days under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time should be determined empirically.

-

Cell Harvesting: After incubation, gently wash the cells with PBS to remove any unincorporated azido sugar. The cells are now ready for downstream applications such as click chemistry ligation.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Live Cells for Fluorescence Imaging

-

Prepare Click-iT® Reaction Cocktail: Prepare the reaction cocktail immediately before use. For a typical reaction in one well of a 96-well plate, mix the following components in order:

-

PBS

-

Fluorescent alkyne probe (e.g., alkyne-fluorophore conjugate) to a final concentration of 1-10 µM.

-

Copper(II) sulfate (B86663) (CuSO4) to a final concentration of 100-200 µM.

-

A copper-chelating ligand such as TBTA or THPTA to a final concentration of 500-1000 µM.

-

A reducing agent such as sodium ascorbate (B8700270) to a final concentration of 2.5-5 mM.

-

-

Labeling Reaction: Remove the culture medium from the metabolically labeled cells and wash once with PBS. Add the Click-iT® reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: After incubation, remove the reaction cocktail and wash the cells two to three times with PBS.

-

Fixation and Permeabilization (Optional): If desired, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. For intracellular imaging, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.

-

Counterstaining and Imaging: Counterstain the cells with a nuclear stain (e.g., DAPI) if desired. Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells for Fluorescence Imaging

-

Prepare Staining Solution: Prepare a solution of a strained alkyne-fluorophore conjugate (e.g., DBCO-fluorophore) in a biocompatible buffer (e.g., PBS or cell culture medium) at a final concentration of 5-20 µM.

-

Labeling Reaction: Remove the culture medium from the metabolically labeled cells and wash once with PBS. Add the staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

Washing: After incubation, remove the staining solution and wash the cells two to three times with PBS.

-

Imaging: Image the live cells directly or proceed with fixation and counterstaining as described in Protocol 2.

Protocol 4: Enrichment of Azide-Labeled Glycoproteins for Proteomic Analysis

-

Cell Lysis: Harvest metabolically labeled cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Click Reaction with Biotin-Alkyne: Perform a CuAAC or SPAAC reaction on the cell lysate using a biotin-alkyne or biotin-DBCO conjugate.

-

Removal of Excess Reagents: Remove unreacted biotin-alkyne and other reaction components by protein precipitation (e.g., with chloroform/methanol) or by using a desalting column.

-

Streptavidin Affinity Purification: Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., PBS with 0.1% SDS). Add streptavidin-conjugated beads (e.g., agarose (B213101) or magnetic beads) and incubate to capture the biotinylated glycoproteins.

-

Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. This may include high-salt buffers and buffers containing detergents.

-

Elution and Digestion: Elute the bound glycoproteins from the beads using a denaturing buffer or by on-bead digestion with a protease such as trypsin.

-

Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the enriched glycoproteins.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the use of this compound.

Caption: N-Linked Glycosylation Pathway with Azido-Mannose Incorporation.

Caption: Mannose Receptor-Mediated Signaling Pathway.

Caption: Experimental Workflow for Glycan Analysis.

Conclusion

This compound is a powerful and versatile tool for the study of mannosylated glycoconjugates. Its efficient metabolic incorporation and bioorthogonal reactivity enable a wide array of applications, from high-resolution imaging of glycan dynamics to in-depth glycoproteomic profiling. By providing detailed protocols and summarizing key quantitative data, this technical guide aims to equip researchers with the knowledge necessary to effectively integrate this chemical probe into their experimental workflows. As our understanding of the complexity and importance of the glycome continues to grow, tools like this compound will be indispensable in unraveling the intricate roles of glycosylation in health and disease, and in the development of novel therapeutic strategies.

References

- 1. This compound [myskinrecipes.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fluorogenic Azidofluoresceins for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azido-PEG4-Trimannose [baseclick.eu]

- 6. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]

- 7. Azido-Galactose Outperforms Azido-Mannose for Metabolic Labeling and Targeting of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Mannose Metabolism: A Technical Guide to Using Azido-PEG4-alpha-D-mannose

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Azido-PEG4-alpha-D-mannose as a chemical tool to investigate mannose metabolism and its role in glycosylation. This document provides a comprehensive overview of the underlying biochemical pathways, detailed experimental protocols for metabolic labeling, and quantitative data analysis, serving as a valuable resource for researchers in glycobiology, drug discovery, and molecular biology.

Introduction to Metabolic Glycoengineering with this compound

Metabolic glycoengineering is a powerful technique that enables the visualization and characterization of glycans in living systems. By introducing a synthetic sugar analog with a bioorthogonal chemical reporter, such as an azide (B81097) group, into cellular metabolic pathways, researchers can track the incorporation of this analog into glycoproteins and other glycoconjugates. This compound is a mannose analog containing an azide group, which can be utilized by cells in the mannose metabolic pathway. The azide group serves as a chemical handle for "click chemistry," a highly specific and efficient bioorthogonal reaction, allowing for the attachment of fluorescent probes or affinity tags for downstream analysis.

The Mannose Metabolic Pathway and Incorporation of this compound

Mannose plays a crucial role in the synthesis of N-linked glycoproteins. Exogenous mannose is transported into the cell and enters the glycosylation pathway. This compound is believed to follow the same metabolic route. The pathway begins with the phosphorylation of mannose to mannose-6-phosphate, which is then converted to mannose-1-phosphate and subsequently to GDP-mannose. GDP-mannose serves as the donor substrate for mannosyltransferases, which add mannose residues to growing glycan chains on proteins in the endoplasmic reticulum and Golgi apparatus.

Quantitative Data on Metabolic Labeling

The efficiency of metabolic labeling with azido-mannose analogs is dependent on factors such as concentration and incubation time. The following tables summarize quantitative data from studies using N-azidoacetylmannosamine (ManNAz) and N-azidoacetylgalactosamine (GalAz), which provide insights into the expected outcomes with this compound.

Table 1: Dose-Dependent Labeling of A549 Cells with Ac4ManNAz [1][2]

| Ac4ManNAz Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Relative Azide Signal (Western Blot) |

| 0 | 10.2 | 0.00 |

| 10 | 150.8 | 0.85 |

| 20 | 155.3 | 0.92 |

| 50 | 160.1 | 1.00 |

Table 2: Time- and Concentration-Dependent Labeling of HepG2 Cells with ManAz [3]

| ManAz Concentration (µM) | Incubation Time (h) | Mean Fluorescence Intensity (Arbitrary Units) |

| 50 | 24 | 250 |

| 50 | 48 | 480 |

| 50 | 72 | 650 |

| 200 | 24 | 450 |

| 200 | 48 | 750 |

| 200 | 72 | 900 |

Experimental Protocols

The following are detailed protocols for the metabolic labeling of glycoproteins using an azido-mannose analog, which can be adapted for this compound.

Protocol 1: Metabolic Labeling and Fluorescence Imaging of Cultured Cells

This protocol describes the metabolic incorporation of an azido-mannose analog into cellular glycoproteins and their subsequent visualization by fluorescence microscopy.

Materials:

-

Adherent mammalian cells (e.g., HeLa, A549)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (for permeabilization, optional)

-

Fluorescently-labeled alkyne (e.g., DBCO-Cy5)

-

DAPI (for nuclear counterstain)

-

Fluorescence microscope

Procedure:

-

Cell Culture: Plate cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency (typically 60-80%).

-

Metabolic Labeling: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 10-50 µM). Replace the existing medium with the labeling medium and incubate the cells for 1-3 days at 37°C in a 5% CO2 incubator.

-

Cell Fixation: After incubation, gently wash the cells three times with warm PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilization (Optional): If intracellular glycoproteins are to be visualized, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash the cells three times with PBS.

-

Click Chemistry Reaction: Prepare a solution of the fluorescently-labeled alkyne (e.g., 20 µM DBCO-Cy5) in PBS. Incubate the fixed (and permeabilized) cells with the alkyne solution for 1 hour at room temperature, protected from light.

-

Washing and Counterstaining: Wash the cells three times with PBS. For nuclear visualization, incubate the cells with DAPI solution for 5 minutes. Wash twice with PBS.

-

Imaging: Mount the coverslips onto microscope slides and visualize the labeled glycoproteins using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Chemoproteomic Analysis of Metabolically Labeled Glycoproteins

This protocol outlines the workflow for identifying and quantifying metabolically labeled glycoproteins using mass spectrometry.

Materials:

-

Metabolically labeled cells (from Protocol 1, step 2)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Biotinylated alkyne (e.g., Alkyne-PEG4-Biotin)

-

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a ligand like TBTA) or reagents for strain-promoted azide-alkyne cycloaddition (SPAAC)

-

Streptavidin-agarose beads

-

Wash buffers

-

Trypsin

-

LC-MS/MS system

Procedure:

-

Cell Lysis: Harvest the metabolically labeled cells and lyse them in a suitable lysis buffer.

-

Click Chemistry with Biotinylated Alkyne: Perform a click reaction to attach a biotin (B1667282) tag to the azide-modified glycoproteins in the cell lysate.

-

Affinity Purification: Incubate the biotin-tagged lysate with streptavidin-agarose beads to enrich for the labeled glycoproteins.

-

On-Bead Digestion: Thoroughly wash the beads to remove non-specifically bound proteins. Resuspend the beads in a digestion buffer and add trypsin to digest the captured glycoproteins into peptides.

-

LC-MS/MS Analysis: Collect the supernatant containing the tryptic peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled glycoproteins.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for metabolic labeling and chemoproteomic analysis.

References

- 1. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]

- 3. Azido-Galactose Outperforms Azido-Mannose for Metabolic Labeling and Targeting of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Uptake and Metabolism of Azido-PEG4-α-D-mannose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular uptake and metabolism of Azido-PEG4-α-D-mannose, a bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and glycobiology research. The mannose moiety facilitates targeted delivery to cells expressing mannose receptors, while the azido (B1232118) group enables bioorthogonal ligation via click chemistry.[1][2][3] This document details the presumed mechanisms of cellular entry, metabolic fate, and provides standardized protocols for its application and analysis in a research setting.

Introduction

Azido-PEG4-α-D-mannose is a synthetic monosaccharide derivative that combines three key functional elements:

-

α-D-mannose: A natural hexose (B10828440) that can be recognized and internalized by specific cell surface receptors, such as the mannose receptor (CD206), which is highly expressed on macrophages and dendritic cells.[4][5]

-

Azido Group (-N3): A bioorthogonal chemical handle that allows for specific covalent modification through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry.[1][3]

-

Polyethylene Glycol (PEG4) Linker: A short, hydrophilic spacer that enhances solubility and reduces steric hindrance, thereby improving the efficiency of conjugation reactions.[2][6]

These features make Azido-PEG4-α-D-mannose a valuable tool for metabolic labeling of glycans, targeted drug delivery, and the study of carbohydrate-protein interactions.[2][7][8]

Cellular Uptake and Metabolic Pathway

The cellular uptake of Azido-PEG4-α-D-mannose is anticipated to occur through two primary mechanisms: mannose receptor-mediated endocytosis and, to a lesser extent, facilitated diffusion via hexose transporters.

Once inside the cell, it is hypothesized that Azido-PEG4-α-D-mannose can enter the mannose metabolic pathway. It is likely phosphorylated by hexokinase to form Azido-PEG4-α-D-mannose-6-phosphate. Subsequently, it could be converted into Azido-PEG4-α-D-mannose-1-phosphate and then to a GDP-mannose analog. This activated sugar donor can then be utilized by glycosyltransferases for incorporation into glycoconjugates, such as glycoproteins.

Below is a diagram illustrating the proposed cellular uptake and metabolic pathway:

Caption: Proposed cellular uptake and metabolic pathway of Azido-PEG4-α-D-mannose.

Quantitative Data

Table 1: Comparison of Metabolic Labeling Efficiency of Azido-Sugars in HepG2 Cells

| Azido-Sugar | Concentration for Half-Maximal Labeling (approx.) | Time to Reach Plateau | Reference |

|---|---|---|---|

| N-azidoacetylgalactosamine (GalAz) | ~50 µM | ~72 hours | [9] |

| N-azidoacetylmannosamine (ManAz) | >50 µM | ~72 hours | [9] |

Note: This data is for N-azidoacetyl derivatives, not Azido-PEG4-α-D-mannose. The PEG4 linker may influence uptake kinetics.

Table 2: Effects of Ac4ManNAz on A549 Cell Physiology

| Concentration of Ac4ManNAz | Effect on Cell Proliferation | Effect on Cell Migration | Effect on Cell Invasion | Reference |

|---|---|---|---|---|

| 10 µM | No significant change | No significant change | No significant change | [10] |

| 20 µM | Gradual decrease | Gradual decrease | Rapid reduction | [10] |

| 50 µM | 10% decrease | Gradual decrease | Rapid reduction | [10] |

Note: This data highlights potential physiological effects of high concentrations of azido-sugars.

Experimental Protocols

The following protocols are adapted from established methods for other azido-sugars and can be optimized for use with Azido-PEG4-α-D-mannose.

Metabolic Labeling of Cultured Cells

This protocol describes the metabolic incorporation of Azido-PEG4-α-D-mannose into cellular glycoconjugates.

Materials:

-

Azido-PEG4-α-D-mannose

-

Cell culture medium appropriate for the cell line

-

Cultured cells (e.g., macrophages, dendritic cells, or other cell lines of interest)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture cells to the desired confluency in a multi-well plate or flask.

-

Prepare a stock solution of Azido-PEG4-α-D-mannose in a sterile solvent (e.g., PBS or DMSO).

-

Add the Azido-PEG4-α-D-mannose stock solution to the cell culture medium to achieve the desired final concentration (a starting point of 25-50 µM is recommended for optimization).

-

Incubate the cells with the labeling medium for 24-72 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically.

-

After incubation, aspirate the labeling medium and wash the cells three times with ice-cold PBS to remove any unincorporated azido-sugar.

-

The cells are now ready for downstream analysis, such as click chemistry-mediated detection.

Detection of Incorporated Azido-PEG4-α-D-mannose via Click Chemistry

This protocol outlines the detection of metabolically incorporated azido groups using a fluorescently-labeled alkyne probe via copper-catalyzed click chemistry (CuAAC). A strain-promoted click chemistry (SPAAC) approach can also be used with appropriate DBCO or BCN-functionalized probes to avoid copper cytotoxicity.[1][3]

Materials:

-

Metabolically labeled cells (from Protocol 4.1)

-

Alkyne-fluorophore conjugate (e.g., Alkyne-Alexa Fluor 488)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate (B8700270)

-

PBS

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Wash the metabolically labeled cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for intracellular targets).

-

Prepare the click chemistry reaction cocktail. For a 100 µL reaction, mix:

-

1 µM alkyne-fluorophore

-

1 mM CuSO4

-

5 mM THPTA

-

10 mM sodium ascorbate (freshly prepared)

-

Make up to 100 µL with PBS.

-

Note: Add sodium ascorbate last to initiate the reaction.

-

-

Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Aspirate the reaction cocktail and wash the cells three times with PBS.

-

The cells can now be visualized by fluorescence microscopy or quantified by flow cytometry.

The following diagram illustrates the experimental workflow:

Caption: General experimental workflow for metabolic labeling and detection.

Signaling Pathways and Logical Relationships

While Azido-PEG4-α-D-mannose itself is not known to directly modulate signaling pathways, its metabolic product, labeled glycoconjugates, can influence cellular processes. For instance, alterations in cell surface glycosylation can impact cell-cell adhesion, receptor activation, and immune recognition. The mannose component can also lead to targeted uptake by cells expressing the mannose receptor, which is involved in pathogen recognition and antigen presentation.

The logical relationship for targeted delivery using this molecule is as follows:

Caption: Logical relationship of Azido-PEG4-α-D-mannose components to its applications.

Conclusion

Azido-PEG4-α-D-mannose is a powerful and versatile tool for chemical biology and drug development. Its ability to be metabolically incorporated into cellular glycoconjugates and subsequently detected or modified via click chemistry allows for a wide range of applications, from fundamental studies of glycosylation to the development of targeted therapeutics. While further research is needed to fully quantify its specific uptake and metabolic kinetics, the principles and protocols outlined in this guide provide a solid foundation for its effective use in the laboratory. Researchers should carefully optimize labeling conditions and be mindful of potential off-target effects, particularly at high concentrations.

References

- 1. researchgate.net [researchgate.net]

- 2. Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. The Mannose Receptor Mediates Uptake of Pathogenic and Nonpathogenic Mycobacteria and Bypasses Bactericidal Responses in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]

Unlocking Cellular Secrets: A Technical Guide to Azido-PEG4-alpha-D-mannose in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of Azido-PEG4-alpha-D-mannose, a powerful chemical tool revolutionizing research in glycoscience, targeted drug delivery, and cell biology. By harnessing the precision of bioorthogonal chemistry and the specificity of carbohydrate-mediated interactions, this molecule offers unprecedented opportunities for labeling, tracking, and manipulating biological systems.

Core Concepts: The Molecular Advantage of this compound

This compound is a trifunctional molecule meticulously designed for biological applications. Its structure comprises three key components:

-

α-D-mannose: This carbohydrate moiety serves as a targeting ligand for cells expressing mannose receptors, such as macrophages and dendritic cells.[1][2] This specificity is crucial for the targeted delivery of therapeutic agents or imaging probes.

-

Azide (B81097) Group (-N3): As a bioorthogonal chemical reporter, the azide group allows for highly specific covalent modification through "click chemistry" reactions.[3][4] It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing a corresponding alkyne group, enabling the attachment of fluorescent dyes, biotin (B1667282) tags, or drug molecules with high efficiency and specificity.[5][6]

-

PEG4 Spacer: The tetraethylene glycol linker enhances the molecule's solubility in aqueous environments and provides spatial separation between the mannose targeting group and the azide reporter. This separation minimizes steric hindrance, facilitating more efficient interactions with both cellular receptors and click chemistry reagents.[3]

Key Applications in Research

The unique molecular architecture of this compound underpins its utility in a wide array of research applications, from fundamental cell biology to preclinical drug development.

Metabolic Glycoengineering and Cell Tracking

Metabolic glycoengineering leverages the cell's own biosynthetic pathways to incorporate unnatural sugars, like this compound, into cellular glycans.[6][7] Once incorporated, the azide groups on the cell surface act as chemical handles for subsequent bioorthogonal ligation, allowing for the visualization and tracking of specific cell populations.[8][9]

Experimental Workflow: Metabolic Labeling and Visualization

The general workflow for metabolic labeling and subsequent visualization of cells involves two main stages:

-

Metabolic Incorporation: Target cells are incubated with an acetylated form of the azido-sugar, such as peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), a precursor that is converted intracellularly to the azide-modified sialic acid and incorporated into cell surface glycans.[5][6][9]

-

Bioorthogonal Ligation (Click Chemistry): The azide-labeled cells are then reacted with a probe containing a complementary reactive group, typically a cyclooctyne (B158145) (e.g., DBCO) or a terminal alkyne, conjugated to a fluorescent dye for imaging.[8][9][10]

Targeted Drug Delivery

The mannose moiety of this compound enables the targeted delivery of payloads to cells overexpressing the mannose receptor, such as macrophages and dendritic cells.[1][11] This is particularly valuable for delivering anti-inflammatory drugs, antigens for vaccine development, or anti-cancer agents to specific cellular reservoirs.[12][13]

Signaling Pathway: Mannose Receptor-Mediated Endocytosis

Upon binding of a mannosylated ligand, the mannose receptor is internalized via clathrin-mediated endocytosis.[2][14] The cargo is then trafficked through the endosomal pathway, where it can be released into the cytoplasm or targeted to specific subcellular compartments.[14] This targeted uptake mechanism enhances the intracellular concentration of the delivered agent in the target cells while minimizing off-target effects.[11]

Quantitative Data Summary

The efficiency of metabolic labeling and the potential cytotoxic effects are concentration-dependent. The following tables summarize key quantitative data from studies using the precursor Ac4ManNAz.

Table 1: Effect of Ac4ManNAz Concentration on Cell Properties

| Concentration (µM) | Cell Proliferation | Cell Migration | Cell Invasion | Reference(s) |

| 10 | No significant change | No significant change | No significant change | [5][15][16] |

| 20 | - | - | Rapid reduction | [5] |

| 50 | Decreased | Decreased | Rapid reduction | [5][15][16][17] |

| >50 | Significant decrease | Significant decrease | Significant decrease | [5][17] |

Note: Effects can be cell-type dependent.

Table 2: In Vitro Labeling Kinetics of Azido-Sugars in HepG2 Cells

| Azido-Sugar | Concentration (µM) | Time to Plateau (hours) | Relative Labeling Efficiency (Low Conc.) | Reference(s) |

| GalAz | 10 - 5000 | ~72 | Faster than ManAz | [10] |

| ManAz | 10 - 5000 | ~72 | - | [10] |

Note: GalAz (N-azidoacetylgalactosamine) and ManAz (N-azidoacetylmannosamine) are compared to illustrate differences in metabolic incorporation rates.

Experimental Protocols

The following are detailed methodologies for key experiments involving azido-sugar metabolic labeling and click chemistry.

Protocol for Metabolic Labeling of Mammalian Cells

This protocol describes the metabolic incorporation of Ac4ManNAz into cellular glycans.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in the desired culture vessel and allow them to adhere overnight under normal growth conditions (e.g., 37°C, 5% CO2).

-

Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to a stock concentration of 10 mM. Store at -20°C.[8]

-

Metabolic Labeling: The following day, replace the culture medium with fresh medium containing the desired final concentration of Ac4ManNAz (typically 10-50 µM). A vehicle control (DMSO only) should be included.[5][15][16]

-

Incubation: Incubate the cells for 1 to 3 days to allow for metabolic incorporation of the azido-sugar.[8][9] The optimal incubation time may vary depending on the cell type and should be determined empirically.

-

Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove unincorporated Ac4ManNAz.[8] The cells are now ready for downstream applications such as click chemistry.

Protocol for SPAAC Click Chemistry on Live Cells

This protocol details the labeling of azide-modified cells with a DBCO-functionalized fluorescent probe.

Materials:

-

Azide-labeled cells (from Protocol 4.1)

-

DBCO-conjugated fluorescent dye (e.g., DBCO-Cy5)

-

Complete cell culture medium (phenol red-free for imaging)

Procedure:

-

Prepare Staining Solution: Prepare a solution of the DBCO-fluorophore in phenol (B47542) red-free medium at the desired final concentration (e.g., 10 µM).[9]

-

Staining: Add the staining solution to the washed, azide-labeled cells.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[9]

-

Washing: Gently wash the cells three times with PBS to remove excess fluorescent probe.

-

Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.[8]

Protocol for Copper-Catalyzed Click Chemistry (CuAAC) on Fixed Cells or Lysates

This protocol is for labeling with terminal alkyne probes, which requires a copper catalyst.

Materials:

-

Azide-labeled cells or cell lysate

-

Alkyne-functionalized probe (e.g., alkyne-biotin)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate (B8700270)

-

PBS

Procedure:

-

Prepare Reagents:

-

Prepare Click Reaction Cocktail: For each sample, in a microfuge tube, combine the following in order:

-

Cell lysate or fixed cells in PBS.

-

Alkyne probe to the desired final concentration.

-

Premixed CuSO4 and THPTA (1:5 molar ratio is common).[1]

-

-

Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction.[19]

-

Incubation: Incubate for 30 minutes at room temperature, protected from light.[19]

-

Washing/Downstream Processing: For fixed cells, wash thoroughly with PBS. For lysates, proceed with downstream processing such as protein precipitation or affinity purification.

Conclusion and Future Directions